molecular formula C19H25N3O2S B2498042 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 476459-21-9

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No. B2498042
CAS RN: 476459-21-9
M. Wt: 359.49
InChI Key: GAUNZAVAMCWYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, such as the palladium-catalyzed Suzuki reaction, which plays a significant role in producing intermediates for targeted molecules like PROTAC molecules. The conditions for these reactions are optimized to achieve high yields, demonstrating the intricate processes involved in synthesizing such compounds (Qi Zhang et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as pyrazolines and thieno[3,2-c]isoquinolines, reveals the importance of hydrogen-bonded supramolecular structures. These structures can vary from zero to multiple dimensions, affecting the compound's physical and chemical properties. The analysis provides insights into the molecular arrangements and their impact on the compound's behavior and stability (Jorge Trilleras et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide and its analogs often result in the formation of complex heterocyclic structures. These reactions are critical for modifying the compound's chemical properties and enhancing its potential applications. For example, the cascade imination/intramolecular decarboxylative coupling is a general approach for synthesizing pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, showcasing the compound's versatile reactivity (G. Pandey et al., 2013).

Physical Properties Analysis

The physical properties of compounds like this compound are influenced by their molecular structure. Hydrogen bonding, molecular weight, solubility, and crystalline structure play significant roles in determining the compound's physical characteristics. Studies involving X-ray crystallography and density functional theory (DFT) provide detailed insights into these properties, enabling researchers to predict and manipulate the compound's behavior in various conditions (Pei Huang et al., 2020).

Scientific Research Applications

Research Applications and Biological Interactions

  • Medical Imaging : Studies have explored the use of novel compounds for imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. For instance, a study on "N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (18F-ISO-1)" evaluated its safety, dosimetry, and feasibility in imaging tumor proliferation by PET in patients with various cancers, demonstrating a correlation between tumor uptake and Ki-67, a marker for proliferative activity. This research highlights the potential of similar compounds in medical imaging and cancer diagnostics (Dehdashti et al., 2013).

  • Pharmacokinetics and Human Exposure : The pharmacokinetic profiles of compounds like propyl paraben in humans after oral administration have been studied to understand their absorption, metabolism, and excretion. These studies are crucial for assessing the safety and efficacy of chemical compounds used in consumer products, pharmaceuticals, and as preservatives. The research into the pharmacokinetics of these compounds in humans aids in risk assessment and regulatory decisions (Shin et al., 2019).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-12(2)24-14-8-6-13(7-9-14)18(23)20-17-15-10-25-11-16(15)21-22(17)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUNZAVAMCWYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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